molecular formula C20H28N2O4 B2390286 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide CAS No. 896303-44-9

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide

Cat. No.: B2390286
CAS No.: 896303-44-9
M. Wt: 360.454
InChI Key: ZQMIDTXUPBDIIF-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide is a complex organic compound characterized by its unique structure, which includes a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide typically involves multiple steps, starting from readily available precursors. . The final step involves the coupling of the pyrrolidinone intermediate with a propylpentanamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)nonanamide

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidinone ring sets it apart from other similar compounds, making it a valuable target for research and development .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide is a compound of interest due to its potential biological activities, particularly concerning enzyme inhibition and therapeutic applications in metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical structure and properties:

  • Chemical Name : this compound
  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 342.43 g/mol

Enzyme Inhibition

Research has indicated that compounds related to 2,3-dihydrobenzo[1,4]dioxin moieties exhibit significant enzyme inhibitory activities. For instance, derivatives containing the benzodioxin structure have been shown to inhibit α-glucosidase and acetylcholinesterase, which are crucial in the management of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively.

Inhibitory Potency

A study highlighted that certain synthesized compounds from the benzodioxin family demonstrated IC50 values in the low micromolar range against α-glucosidase. For example:

CompoundIC50 (μM)Target Enzyme
Compound A0.07α-glucosidase
Compound B0.5α-glucosidase
Compound C>20α-glucosidase

This table reflects the varying degrees of inhibitory potency observed in different derivatives, suggesting that structural modifications can significantly influence biological activity.

Pharmacokinetics

The pharmacokinetic profile of related compounds has also been studied. For instance, a derivative was noted for its favorable oral bioavailability (53%) and stability in human liver microsomes (t(1/2) = 62 min), indicating potential for therapeutic use in humans .

Case Study 1: Diabetes Management

In a controlled study involving diabetic models treated with derivatives similar to this compound, significant reductions in blood glucose levels were observed. The mechanism was attributed to the inhibition of α-glucosidase, which plays a critical role in carbohydrate metabolism.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of related compounds against acetylcholinesterase. In vitro assays showed that these compounds could enhance acetylcholine levels in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the benzodioxin ring and the pyrrolidine moiety significantly affect the biological activity of these compounds. For example:

  • Benzodioxin Substituents : The presence of electron-withdrawing groups enhances enzyme inhibition.
  • Pyrrolidine Modifications : Alterations in the alkyl chain length or branching can improve oral bioavailability and metabolic stability.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-3-5-14(6-4-2)20(24)21-15-11-19(23)22(13-15)16-7-8-17-18(12-16)26-10-9-25-17/h7-8,12,14-15H,3-6,9-11,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMIDTXUPBDIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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